Tris(benzyltriazolylmethyl)amine

Description

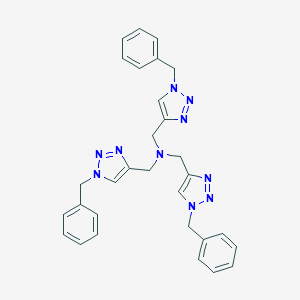

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a polytriazolylamine ligand widely recognized for its role in stabilizing Cu(I) ions during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" . Its structure features three 1-benzyl-1,2,3-triazole arms attached to a central amine, enabling strong chelation of Cu(I) to prevent oxidation and disproportionation, thereby enhancing catalytic efficiency . Beyond catalysis, TBTA is employed in coordination chemistry, forming octahedral complexes with transition metals like Ni(II), which exhibit distinct magnetic and electronic properties . It also serves as a critical reagent in biochemical applications, including activity-based protein profiling (ABPP) and targeted drug synthesis .

Propriétés

IUPAC Name |

1-(1-benzyltriazol-4-yl)-N,N-bis[(1-benzyltriazol-4-yl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N10/c1-4-10-25(11-5-1)16-38-22-28(31-34-38)19-37(20-29-23-39(35-32-29)17-26-12-6-2-7-13-26)21-30-24-40(36-33-30)18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGZJBVXZWCZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458589 | |

| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510758-28-8 | |

| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510758-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510758288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS((1-BENZYL-1H-1,2,3-TRIAZOL-4-YL)METHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4DSF6TA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Solvent and Temperature Effects

TBTA-mediated reactions exhibit optimal performance in polar aprotic solvents. Acetonitrile is preferred, as evidenced by yields exceeding 80% in benzimidazole syntheses. Elevated temperatures (40–120°C) reduce reaction times from 24 hours to 8–12 hours without compromising selectivity.

Table 1: Reaction Conditions for TBTA-CuI Systems

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Temperature (°C) | 25 | 40 | 30 |

| Time (hours) | 24 | 12 | 8 |

| Solvent | Acetonitrile | Acetonitrile | Acetonitrile |

| TBTA:Substrate | 1:0.1 | 1:0.2 | 1:0.3 |

| Yield (%) | 85 | 88 | 82 |

Analytical Characterization of TBTA

Nuclear magnetic resonance (NMR) and mass spectrometry data from the patent confirm TBTA’s structure. In Example 1, NMR (400 MHz, CDCl) reveals peaks at δ 168.6 (carbonyl), 155.1 (triazole C-4), and 35.9 (methylene linker). These assignments align with its tris-triazole architecture.

Applications in Organic Synthesis

Benzimidazole Derivatives

TBTA enhances Cu(I) solubility and stability during the synthesis of 1,2-disubstituted benzimidazoles. The ligand prevents copper aggregation, ensuring efficient cycloaddition and subsequent ring-opening rearrangements.

Peptide Modifications

In the RSC protocol, TBTA facilitates strain-promoted azide-alkyne cycloadditions (SPAAC) for bioconjugation. A molar ratio of 0.3 equivalents TBTA per azide group achieves >90% conversion in polyethylene glycol (PEG) functionalization.

Scalability and Industrial Relevance

The patent highlights TBTA’s cost-effectiveness in large-scale syntheses. A 10 mmol-scale reaction produces 8.5 g of benzimidazole derivative with 85% yield, demonstrating industrial viability. Post-treatment via column chromatography or recrystallization ensures >98% purity.

Challenges and Limitations

Despite its utility, TBTA’s air sensitivity necessitates inert atmospheres (argon or nitrogen) during reactions . Additionally, its synthesis requires multi-step protocols involving hazardous azides, limiting accessibility for non-specialized laboratories.

Analyse Des Réactions Chimiques

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine primarily participates in copper(I)-catalyzed azide-alkyne cycloaddition reactions . These reactions are highly regioselective and can be performed in various aqueous and organic solvents . Common reagents used in these reactions include copper(I) salts and reducing agents such as sodium ascorbate . The major products formed from these reactions are 1,2,3-triazoles, which are valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has gained widespread use as a biochemical tool for the tagging of proteins and enzymes . Its ability to stabilize copper(I) ions makes it an effective catalyst for “click” cycloaddition reactions, which are used in:

Chemistry: Synthesis of complex molecules and polymers.

Biology: Labeling and tracking of biomolecules.

Medicine: Development of diagnostic tools and drug delivery systems.

Mécanisme D'action

The mechanism by which Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine exerts its effects involves the stabilization of copper(I) ions, which are essential for the catalytic cycle of the azide-alkyne cycloaddition reaction . Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine forms a complex with copper(I), preventing its oxidation and disproportionation, thereby enhancing its catalytic activity . The molecular targets and pathways involved include the formation of a dinuclear dication with one triazole unit bridging two metal centers .

Comparaison Avec Des Composés Similaires

TBTA is compared to structurally related ligands and catalysts in three key areas: coordination chemistry , catalytic performance , and biochemical utility .

Structural and Coordination Chemistry Comparisons

TBTA belongs to a family of tripodal triazole-based ligands. Key analogs include:

- tpta (tris[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]amine): Substitutes benzyl with phenyl groups.

- tdta (tris[(1-(2,6-diisopropylphenyl)-1H-1,2,3-triazol-4-yl)methyl]amine): Features bulky diisopropylphenyl substituents.

- BimH (tris(2-benzimidazolylmethyl)amine): A benzimidazole-based ligand.

Key Findings :

- TBTA’s benzyl groups induce steric effects that distort octahedral Ni(II) complexes, resulting in unique magnetic anisotropy compared to tpta and tdta .

- tdta’s bulky substituents create a stronger ligand field, favoring low-spin Ni(II) configurations, unlike TBTA’s high-spin complexes .

Catalytic Performance in CuAAC Reactions

TBTA is benchmarked against other ligands in azide-alkyne cycloadditions:

| Ligand | Reaction Yield (%) | Cu(I) Stabilization | Selectivity | Reference |

|---|---|---|---|---|

| TBTA | 92 | Excellent | Non-selective | |

| BimH | 80 | Moderate | N/A | |

| TFA | 60 | Poor | N/A |

Key Findings :

- TBTA achieves superior yields (92%) in CuAAC due to robust Cu(I) stabilization, outperforming BimH (80%) and TFA (60%) .

Activité Biologique

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological activity of TBTA, focusing on its anticancer properties, mechanisms of action, and potential applications in drug development.

Molecular Structure and Characteristics:

- Molecular Formula: C₃₀H₃₀N₁₀

- Molecular Weight: 530.64 g/mol

- CAS Number: 510758-28-8

- Melting Point: 138.0°C to 140.0°C

- Purity: ≥97% .

TBTA has been shown to stabilize Cu(I) ions, enhancing their catalytic effects, particularly in azide-acetylene cycloaddition reactions. This stabilization is crucial for its role as a catalyst in various chemical transformations .

In Vitro Studies

Numerous studies have demonstrated the antiproliferative effects of TBTA and its derivatives against various cancer cell lines. For instance:

- MCF-7 Human Breast Tumor Cells: TBTA derivatives exhibit IC50 values indicating potent inhibitory effects on cell growth. One derivative showed an IC50 of 46 nM against MCF-7 cells, suggesting strong anticancer potential .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzyl group and other substituents on the triazole ring significantly affect biological activity:

- Meta-phenoxy Substitution: Critical for enhancing antiproliferative activity.

- Heterocyclic Substituents: Various substitutions are tolerated while maintaining efficacy against cancer cells .

Comparative Biological Activity

The following table summarizes the IC50 values of TBTA derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| TBTA Derivative | MCF-7 | 46 |

| TBTA Derivative | HeLa | 10 |

| TBTA Derivative | A549 (Lung) | 70 |

| TBTA Derivative | HCT116 (Colon) | 80 |

Tubulin Polymerization Inhibition

TBTA and its derivatives inhibit tubulin polymerization, which is a crucial mechanism for their anticancer effects:

- In Vitro Assays: Compounds were tested for their ability to prevent tubulin polymerization. Results indicated complete inhibition at concentrations as low as 10 µM, similar to known microtubule destabilizers like nocodazole .

Cell Cycle Arrest

Flow cytometry analyses revealed that treatment with TBTA derivatives leads to G2/M-phase arrest in HeLa cells, indicating a disruption in normal cell cycle progression, which is characteristic of many anticancer agents .

Case Studies

Case Study: Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing various triazole derivatives of TBTA and evaluating their biological activities against multiple cancer types. The most promising candidates showed enhanced stability and potency compared to earlier compounds, leading to further investigations into their pharmacokinetics and potential clinical applications .

Q & A

Q. What is the role of TBTA in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

TBTA acts as a stabilizing ligand for Cu(I), preventing its disproportionation and oxidation during CuAAC reactions. This stabilization enhances catalytic efficiency by maintaining the active Cu(I) species, which accelerates the formation of 1,2,3-triazoles. Methodologically, researchers should pre-mix TBTA with Cu(I) sources (e.g., CuBr) in inert atmospheres to minimize oxidation. Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR spectroscopy to confirm product formation .

Q. How can TBTA be used to detect lysine residues in proteins?

TBTA selectively reacts with lysine's ε-amino groups via its nitrile moieties, forming stable covalent adducts. For detection:

- Incubate TBTA with the target protein under physiological pH (7.4) and mild temperatures (25–37°C).

- Use mass spectrometry (e.g., MALDI-TOF) to identify modified lysine residues by observing mass shifts corresponding to TBTA adducts (~530.63 Da per modification). Controls should include untreated protein samples to confirm specificity .

Advanced Research Questions

Q. What experimental methods validate the stabilization of Cu(I) by TBTA in catalytic systems?

- UV-Vis Spectroscopy : Monitor Cu(I) stability by tracking absorbance peaks (e.g., ~450 nm for TBTA-Cu(I) complexes) under oxidative conditions. Compare with systems lacking TBTA to assess stabilization efficacy.

- Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials; TBTA-bound Cu(I) should exhibit reduced oxidation currents compared to free Cu(I).

- EPR Spectroscopy : Confirm the absence of Cu(II) signals in TBTA-containing systems, indicating prevention of oxidation .

Q. How can researchers optimize reaction conditions when using TBTA in heterogeneous vs. homogeneous catalytic environments?

- Homogeneous Systems : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance TBTA solubility. Optimize Cu(I):TBTA molar ratios (typically 1:1 to 1:2) via kinetic studies.

- Heterogeneous Systems : Immobilize TBTA on solid supports (e.g., silica nanoparticles) to facilitate catalyst recovery. Characterize leaching using ICP-MS to ensure minimal Cu loss.

- Temperature Control : For heat-sensitive substrates, maintain reactions at 25°C; higher temperatures (50–60°C) may accelerate kinetics but risk Cu(I) oxidation .

Q. What analytical techniques resolve contradictions in TBTA’s catalytic efficiency under varying pH?

- pH Titration Studies : Perform reactions across a pH range (4–10) to identify optimal conditions. Use buffers (e.g., phosphate, Tris-HCl) to maintain pH stability.

- Kinetic Profiling : Measure reaction rates (via HPLC or NMR) to correlate pH with turnover frequency. Discrepancies may arise from protonation of TBTA’s triazole rings, altering Cu(I) coordination.

- Computational Modeling : Employ DFT calculations to predict protonation states and their impact on Cu(I) binding energy .

Q. How do structural modifications of TBTA influence its ligand properties and catalytic activity?

- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to triazole rings to enhance Cu(I) binding. Characterize derivatives via -NMR and X-ray crystallography.

- Activity Screening : Compare modified ligands in model CuAAC reactions. For example, benzyl substituents (as in TBTA) improve steric protection of Cu(I), while bulkier groups may reduce substrate accessibility .

Q. What strategies mitigate batch-to-batch variability in TBTA synthesis?

- Purity Control : Use HPLC (≥95% purity) to validate batches. Impurities (e.g., unreacted triazole precursors) can inhibit catalysis.

- Standardized Protocols : Follow literature procedures (e.g., Chan et al., 2004) for reproducible synthesis. Store TBTA at -20°C under argon to prevent degradation .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in TBTA’s performance across different protein labeling studies?

- Cross-Validation : Use orthogonal techniques (e.g., fluorescence labeling vs. mass spectrometry) to confirm labeling efficiency.

- Buffer Compatibility : Test TBTA in buffers without competing nucleophiles (e.g., Tris, which contains primary amines).

- Protein Structure Effects : Account for lysine accessibility; buried residues may require denaturing conditions for modification .

Q. Why do computational predictions of TBTA’s reactivity sometimes conflict with experimental results?

- Solvent Effects : DFT models often neglect solvent interactions. Include implicit solvent models (e.g., COSMO) to improve accuracy.

- Dynamic Processes : Simulations may not capture transient intermediates. Pair calculations with time-resolved spectroscopic data .

Structural and Thermodynamic Characterization

Q. What advanced techniques elucidate TBTA’s supramolecular interactions in crystal structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.